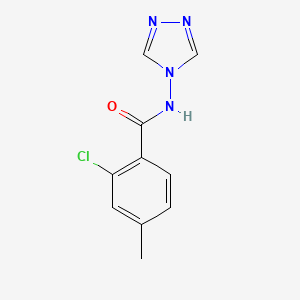
2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide is a chemical compound that has gained significant attention in the field of pharmaceutical research due to its potential applications in various areas. This compound has been found to exhibit promising properties, including anti-inflammatory, anti-tumor, and anti-bacterial activities. In
Mechanism of Action
The mechanism of action of 2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide involves the inhibition of key enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of COX-2, an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific application. For example, its anti-inflammatory activity leads to a reduction in the production of pro-inflammatory cytokines, which can help alleviate symptoms associated with inflammatory diseases. Its anti-tumor activity leads to the induction of apoptosis in cancer cells, which can help slow or stop tumor growth. Its antibacterial activity can help treat bacterial infections.
Advantages and Limitations for Lab Experiments
One advantage of 2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide is its versatility in terms of potential applications. Its anti-inflammatory, anti-tumor, and antibacterial activities make it a promising candidate for the development of new drugs. However, a limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to optimize its activity for specific applications.
Future Directions
There are several future directions for research on 2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide. One direction is to further investigate its mechanism of action to better understand how it exerts its various activities. Another direction is to explore its potential applications in other areas, such as antifungal or antiviral activity. Additionally, research could focus on modifying the structure of this compound to optimize its activity for specific applications. Finally, research could investigate the potential toxicity and safety of this compound to determine its suitability for use as a drug.
Synthesis Methods
The synthesis of 2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide involves the reaction of 2-chloro-4-methylbenzoyl chloride with 4-amino-1,2,4-triazole in the presence of a base such as triethylamine. The reaction takes place at room temperature and is completed within a few hours. The resulting product is then purified using column chromatography or recrystallization.
Scientific Research Applications
2-chloro-4-methyl-N-4H-1,2,4-triazol-4-ylbenzamide has been extensively studied for its potential applications in various areas of pharmaceutical research. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. This compound has also been found to possess anti-tumor activity by inducing apoptosis in cancer cells. Additionally, it has been shown to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria.
properties
IUPAC Name |
2-chloro-4-methyl-N-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O/c1-7-2-3-8(9(11)4-7)10(16)14-15-5-12-13-6-15/h2-6H,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDADCXDBQTMRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NN2C=NN=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
20.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200457 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

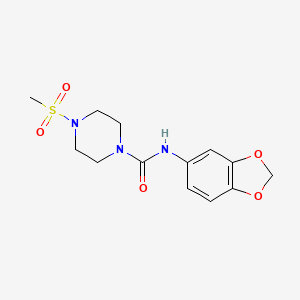
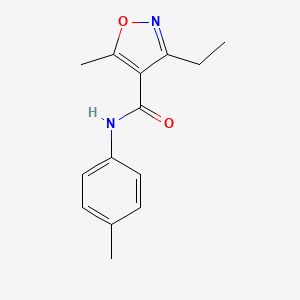

![N-(2,4-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5864315.png)
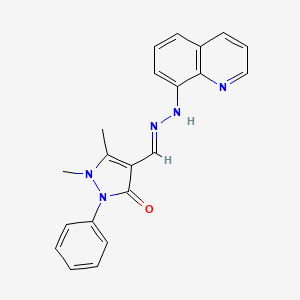

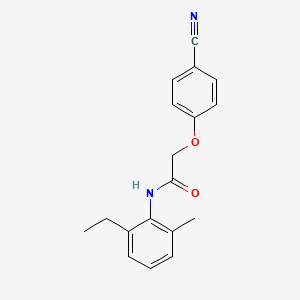


![2-[4-(1,2-dihydro-5-acenaphthylenylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5864360.png)
![3-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B5864367.png)

![2-(4-allyl-2-methoxyphenoxy)-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B5864373.png)
![7,7-dimethyl-2-(methylthio)-4-(4-morpholinyl)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5864387.png)